4-Benzyl-5-oxomorpholine-3-carboxylic acid

Vue d'ensemble

Description

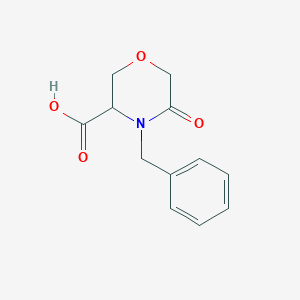

4-Benzyl-5-oxomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is characterized by a morpholine ring substituted with a benzyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-oxomorpholine-3-carboxylic acid typically involves the reaction of morpholine derivatives with benzyl halides under controlled conditions. One common method includes the use of benzyl chloride and morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzyl-5-oxomorpholine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

a. Antimicrobial Activity

Recent studies have indicated that derivatives of 4-benzyl-5-oxomorpholine-3-carboxylic acid exhibit antimicrobial properties. For instance, certain analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .

b. Anti-inflammatory Properties

Research has demonstrated that this compound can inhibit specific inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, supporting its use in treating conditions like arthritis and other inflammatory diseases .

c. CNS Activity

The morpholine structure provides a scaffold that can interact with central nervous system (CNS) targets. Compounds based on this compound have been investigated for their potential neuroprotective effects, which could be beneficial in neurodegenerative diseases like Alzheimer's .

Synthetic Methodologies

a. Synthesis Techniques

Various synthetic methods have been developed to produce this compound efficiently:

- Enzyme-Mediated Synthesis : Utilizing enzymes to catalyze reactions offers a green chemistry approach to synthesize this compound with high yields (up to 86% in certain cases) under mild conditions .

- Fluorous Synthesis : This method leverages fluorous solvents to enhance reaction selectivity and simplify product purification .

Table 1: Synthesis Conditions and Yields

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Enzyme-Mediated | 86 | Room temperature, borane-tetrahydrofuran complex |

| Fluorous Synthesis | TBD | TBD |

a. Toxicological Assessments

Toxicity studies are crucial for evaluating the safety profile of new compounds. The OECD guidelines suggest that read-across approaches can be applied to predict the toxicity of benzyl derivatives, including this compound. This method has shown promise in estimating NOAEL (No Observed Adverse Effect Level) values based on structural similarities with known compounds .

b. Case Studies

Several case studies have explored the biological effects of this compound:

- A study examining its anti-inflammatory properties found that it significantly reduced inflammation markers in animal models, indicating its therapeutic potential .

- Another study focused on its neuroprotective effects reported improved cognitive function in mice treated with the compound following induced neurodegeneration .

Mécanisme D'action

The mechanism of action of 4-Benzyl-5-oxomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Benzyl-5-oxomorpholine-2-carboxylic acid

- 4-Benzyl-5-oxomorpholine-4-carboxylic acid

- 4-Benzyl-5-oxomorpholine-6-carboxylic acid

Uniqueness

4-Benzyl-5-oxomorpholine-3-carboxylic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Activité Biologique

4-Benzyl-5-oxomorpholine-3-carboxylic acid is a heterocyclic compound characterized by a morpholine ring that features a benzyl group and a carboxylic acid functional group. Its unique structural properties contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 235.24 g/mol

- Structural Features : The compound exists in two stereoisomeric forms, (S)- and (R)-, which differ in spatial arrangement and may exhibit different biological activities.

Biological Activities

Research indicates that this compound possesses various biological activities, including:

The biological activity of this compound is thought to be mediated through its interactions with various molecular targets. It may bind to specific receptors or enzymes, thereby modulating their activity and influencing biological pathways. For example, its potential to inhibit enzymes involved in inflammation could lead to reduced inflammatory responses.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar morpholine derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 4-Benzyl-5-oxomorpholine-2-carboxylic acid | Antimicrobial | Similar structure but different substitution pattern |

| 4-Benzyl-5-oxomorpholine-4-carboxylic acid | Anti-inflammatory | Different reactivity profile |

| 4-Benzyl-5-oxomorpholine-6-carboxylic acid | Potential anticancer | Unique binding interactions |

The distinct substitution pattern on the morpholine ring of this compound imparts unique chemical and biological properties compared to its analogs, enhancing its research value .

Case Studies and Research Findings

Several studies highlight the biological potential of this compound:

Propriétés

IUPAC Name |

4-benzyl-5-oxomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-8-17-7-10(12(15)16)13(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHROJZLGLNLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-benzyl-5-oxomorpholine-3-carboxylic acid in the synthesis of 3-aryloxymethylmorpholine hydrochloride appetite suppressants?

A1: this compound serves as a key starting material in the synthesis of 3-aryloxymethylmorpholine hydrochloride appetite suppressants [, ]. The research focuses on achieving chemoselective reduction of this compound and its derivatives under various metal hydride reducing conditions. This specific reduction is crucial to avoid ring enlargement side reactions and ensure the unambiguous synthesis of the desired appetite suppressants.

Q2: What challenges are associated with the reduction of this compound in this synthesis?

A2: The presence of multiple functional groups within the this compound structure poses a challenge for selective reduction. The researchers investigated various metal hydride reducing conditions to achieve chemoselectivity, specifically targeting the carboxylic acid group while leaving the morpholine ring intact [, ]. This selective reduction is crucial to prevent undesired ring enlargement side reactions and ensure the formation of the target 3-aryloxymethylmorpholine hydrochloride structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.